(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-ethoxyphenyl)methanone
Description
Pyrroloimidazoles are bicyclic heterocycles featuring fused pyrrole and imidazole rings. EPPI has been identified as a potent inhibitor of androgen receptor (AR) nuclear localization, making it a candidate for treating castration-resistant prostate cancer (CRPC) . Its selectivity for AR over glucocorticoid or estrogen receptors underscores its therapeutic promise .
Properties
IUPAC Name |
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-11-7-5-10(6-8-11)14(19)13-15(16)17-12-4-3-9-18(12)13/h5-8H,2-4,9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYSCJUQNUZETJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(N=C3N2CCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-ethoxyphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 287.31 g/mol. The structure features a pyrrolo[1,2-a]imidazole core linked to a 4-ethoxyphenyl group, which is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors involved in key biochemical pathways. The exact mechanisms remain under investigation, but preliminary studies suggest potential interactions with:
- Enzymatic Inhibition : The compound may inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis and has implications in immunosuppressive therapies .
- Receptor Modulation : It may also interact with G-protein-coupled receptors (GPCRs), influencing inflammatory processes and cellular signaling pathways .
Antimicrobial Activity
Research indicates that compounds related to the pyrrolo[1,2-a]imidazole framework exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Antioxidant Properties
Studies have demonstrated that similar compounds possess antioxidant activity, which can mitigate oxidative stress in biological systems. This property is vital for developing therapeutic agents aimed at diseases characterized by oxidative damage .
Anticancer Potential
There is emerging evidence that compounds with the pyrrolo[1,2-a]imidazole structure may exhibit anticancer properties. They have been evaluated for their ability to induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .
Case Studies and Research Findings
- Dihydroorotate Dehydrogenase Inhibition :
- Antimicrobial Efficacy :
- Antioxidant Activity Assessment :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate | Structure | Antioxidant, DHODH inhibitor |
| 3-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium perchlorate | Structure | Antimicrobial |
| 2-(2-Thienyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride | Structure | Anticancer |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The pyrrolo[1,2-a]imidazole framework has been associated with various biological activities, including cytotoxic effects against cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of human liver cancer cells (HepG2) with selectivity indices surpassing that of traditional chemotherapeutics like methotrexate .
Table 1: Anticancer Activity of Pyrrolo[1,2-a]imidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HepG2 | 10.5 | 33.21 |
| Compound B | HepG2 | 12.3 | 30.49 |
| Methotrexate | HepG2 | 42.0 | 4.14 |
Synthetic Routes
The synthesis of (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-ethoxyphenyl)methanone typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions: Utilizing amines and carbonyl compounds to form the key pyrrolo[1,2-a]imidazole structure.
- Functionalization: Subsequent reactions introduce ethoxy and phenyl groups to enhance biological activity and solubility.
Table 2: Summary of Synthetic Methods
| Step | Reaction Type | Key Reactants |
|---|---|---|
| 1 | Condensation | Amine + Carbonyl |
| 2 | Functionalization | Ethoxy group introduction |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The computational analysis indicates that the compound can effectively bind to enzymes involved in cancer metabolism, suggesting a potential role in drug design.
Table 3: Molecular Docking Results
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Enzyme A | -9.5 |
| Enzyme B | -8.7 |
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical models:
- Study 1: Evaluated the compound's effects on HepG2 cells and demonstrated significant apoptosis induction through caspase activation.
- Study 2: Investigated the pharmacokinetics and bioavailability in animal models, revealing favorable absorption profiles.
These findings collectively underscore the therapeutic potential of this compound in cancer treatment strategies.
Comparison with Similar Compounds
Table 1: Key Compounds and Their Properties
Influence of Substituents on Activity
- 4-Ethoxy (EPPI) vs. 4-Chloro (CPPI) : Both inhibit AR nuclear localization in CRPC, but the ethoxy group may enhance metabolic stability due to reduced electrophilicity compared to chloro .
- Quaternary Salts : Alkylation of the pyrroloimidazole nitrogen (e.g., benzyl chloride reaction) generates ionic derivatives with improved solubility and antimicrobial activity .
- Aryl Diversity : Substitutions like benzo[d][1,3]dioxol-5-yl () or pyridinyl groups () alter target specificity. For example, benzothiazole-carboxamide derivatives target kinase pathways .
Pharmacological and Commercial Considerations
- Selectivity : EPPI’s selectivity for AR over glucocorticoid/estrogen receptors suggests its aryl substituent fine-tunes receptor binding .
- Discontinued Derivatives : The benzo[d][1,3]dioxol-5-yl analog () and EPPI itself () are marked as discontinued, possibly due to synthesis challenges or optimization needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
